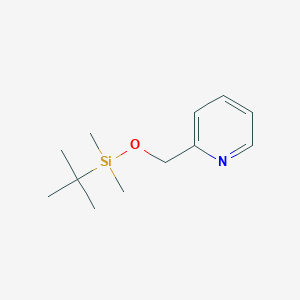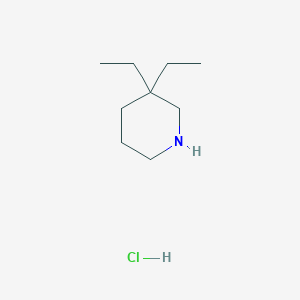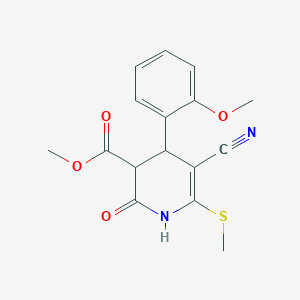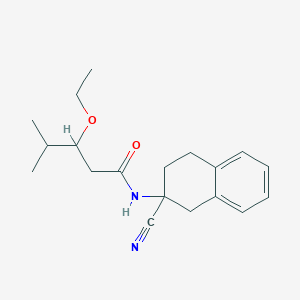
2-(t-Butyldimethylsilyloxy)methylpyridine
Overview
Description
2-(t-Butyldimethylsilyloxy)methylpyridine, often referred to as TBS-protected pyridine, is a pyridine derivative commonly used in organic synthesis as a protecting group for alcohols and amines. It has a molecular weight of 223.39 . This molecule is a white or off-white crystalline powder.
Molecular Structure Analysis
The molecular structure of 2-(t-Butyldimethylsilyloxy)methylpyridine is represented by the linear formula C12H21NOSi . The InChI code for this compound is 1S/C12H21NOSi/c1-12(2,3)15(4,5)14-10-11-8-6-7-9-13-11/h6-9H,10H2,1-5H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(t-Butyldimethylsilyloxy)methylpyridine include its molecular weight of 223.39 and its status as a white or off-white crystalline powder. It is recommended to be stored in a refrigerated environment .Scientific Research Applications
Chemical Synthesis
2-(t-Butyldimethylsilyloxy)methylpyridine is used in chemical synthesis . It’s a versatile reagent that can be used to introduce the t-butyldimethylsilyloxy group into a variety of molecules .
Flow Synthesis of 2-Methylpyridines
This compound has been used in the flow synthesis of 2-methylpyridines . The reactions proceeded with a high degree of selectivity, producing α-methylated pyridines .
Green Chemistry
The compound is used in green chemistry applications . It allows for the production of α-methylated pyridines in a much greener fashion than is possible using conventional batch reaction protocols .
Synthesis of Triblock Copolymers
2-(t-Butyldimethylsilyloxy)methylpyridine has been used in the synthesis of triblock copolymers . The functional initiator was used to prepare the t-butyldimethylsilyloxy functionalized diblock .
Material Science
In the field of material science, this compound is used in the synthesis of materials with unique properties . The synthesized triblock copolymers can have applications in various areas such as drug delivery, tissue engineering, and nanotechnology .
Pharmaceutical Research
In pharmaceutical research, 2-(t-Butyldimethylsilyloxy)methylpyridine can be used as a building block in the synthesis of various pharmaceutical compounds .
properties
IUPAC Name |
tert-butyl-dimethyl-(pyridin-2-ylmethoxy)silane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NOSi/c1-12(2,3)15(4,5)14-10-11-8-6-7-9-13-11/h6-9H,10H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYXRAJQQRHZBEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1=CC=CC=N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NOSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(t-Butyldimethylsilyloxy)methylpyridine | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azepan-4-yl]amino]methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B2897558.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2897559.png)


![8-(4-Fluorobenzoyl)-4-[(4-fluoro-3-methylphenyl)sulfonyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2897565.png)
![N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B2897566.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)acrylamide](/img/structure/B2897569.png)

![ethyl 2-oxo-2-((4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)amino)acetate](/img/structure/B2897573.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2897574.png)
![N-(4-{[(4-methoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide](/img/structure/B2897575.png)
![(Z)-ethyl 2-((2-methyl-3-nitrobenzoyl)imino)-5-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2897578.png)